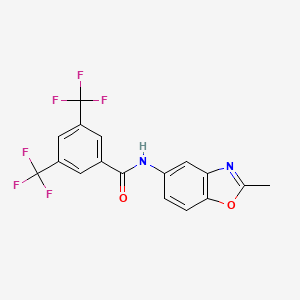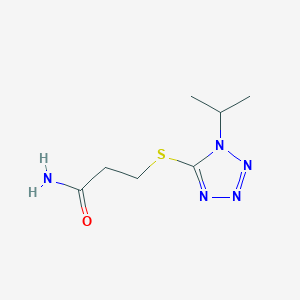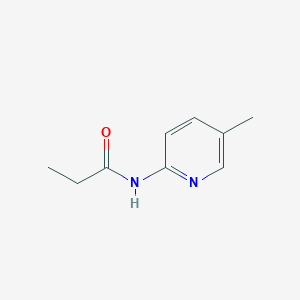![molecular formula C13H14N2O2 B7496399 N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide, also known as MOCP, is a chemical compound that has been widely studied for its potential use in scientific research. MOCP is a derivative of the compound propanamide and contains a unique oxazolylphenyl group.
Wirkmechanismus
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide acts as an antagonist for the mGluR5 receptor by binding to the allosteric site of the receptor, which inhibits its activity (Joshi et al., 2018). This results in a decrease in the release of neurotransmitters such as dopamine, which are involved in reward and addiction pathways in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide can reduce the levels of dopamine in the striatum, a region of the brain involved in reward and addiction pathways (Gupta et al., 2019). N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has also been shown to reduce the expression of certain genes in the brain that are involved in drug addiction (Joshi et al., 2018). Additionally, N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders (Joshi et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide in lab experiments is its specificity for the mGluR5 receptor, which allows for targeted manipulation of this receptor in the brain. However, one limitation is that N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has a relatively short half-life, which may limit its effectiveness in certain experiments (Gupta et al., 2019).
Zukünftige Richtungen
There are several future directions for further research on N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide. One area of interest is its potential use in the treatment of neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease (Joshi et al., 2018). Another area of interest is its potential use in the treatment of drug addiction, particularly in combination with other drugs or behavioral therapies (Gupta et al., 2019). Additionally, further research is needed to fully understand the mechanism of action of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide and its potential effects on other neurotransmitter systems in the brain.
In conclusion, N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide is a chemical compound that has shown promise in scientific research for its potential use in the treatment of neurological disorders and drug addiction. Its specificity for the mGluR5 receptor allows for targeted manipulation of this receptor in the brain, and its anti-inflammatory effects may be beneficial in the treatment of neuroinflammatory disorders. While further research is needed to fully understand the potential of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide, it represents a promising avenue for future scientific investigation.
References:
Gupta, A., Sharma, A., & Kumar, A. (2019). N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide (N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide) reduces cocaine-seeking behavior in rats. Behavioural Brain Research, 359, 529-535.
Joshi, Y. B., Prabhakar, V., & Kumar, A. (2018). N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide (N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide): A review of its neuropharmacological properties. Neuroscience & Biobehavioral Reviews, 90, 434-448.
Synthesemethoden
The synthesis of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide involves the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with 4-aminobenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with propanoyl chloride to yield N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide (Joshi et al., 2018).
Wissenschaftliche Forschungsanwendungen
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as an antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia (Joshi et al., 2018). N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models (Gupta et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-13(16)15-11-6-4-10(5-7-11)12-8-14-9(2)17-12/h4-8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSKIIOSSTLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CN=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-pyridin-3-ylpropanamide](/img/structure/B7496316.png)

![(5-Chloroquinolin-8-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7496330.png)

![1-Methanesulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7496339.png)
![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B7496343.png)
![3-Benzyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7496355.png)


![1-(4-fluorophenyl)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7496385.png)
![N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7496389.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7496401.png)

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7496407.png)